molecular formula C10H12O4 B2787401 Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate CAS No. 1508892-33-8

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Cat. No.: B2787401
CAS No.: 1508892-33-8
M. Wt: 196.202
InChI Key: AVQQHMWLBBAQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O4 It is a derivative of propanoic acid and contains both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-Keto-3-(3-hydroxyphenyl)propanoate or 2-Hydroxy-3-(3-carboxyphenyl)propanoate.

    Reduction: Formation of 2-Hydroxy-3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)propanoate
  • Methyl 3-(4-hydroxyphenyl)propanoate
  • 2-Hydroxy-3-(4-hydroxyphenyl)propanoate

Uniqueness

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions. This structural feature may confer distinct properties compared to its isomers and analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQQHMWLBBAQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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